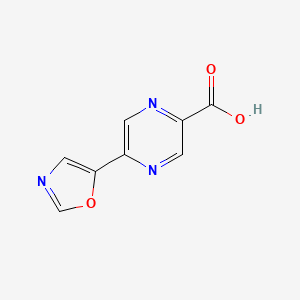

5-Oxazol-5-yl-pyrazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Oxazol-5-yl-pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5N3O3 and its molecular weight is 191.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

The compound has been investigated for its role as a pharmacophore in the development of new drugs targeting various diseases. Notably, it has shown promise as an inhibitor of the phosphodiesterase type 5 enzyme (PDE-5), which is relevant in treating erectile dysfunction and pulmonary hypertension. PDE-5 inhibitors have become a cornerstone in managing these conditions due to their efficacy and safety profiles .

Table 1: Pharmacological Activities of 5-Oxazol-5-yl-pyrazine-2-carboxylic Acid

Antitumor Properties

Research indicates that this compound possesses antitumor properties, particularly against prostate cancer. Studies have demonstrated that derivatives of this compound can inhibit tumor growth and proliferation through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation .

Case Study: Prostate Cancer Treatment

A recent patent highlighted the use of stereoisomers derived from this compound for treating prostate cancer, showcasing their effectiveness in preclinical models. These compounds were shown to induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic intervention .

Neuropharmacological Applications

The compound has also been explored for its neuropharmacological effects, specifically as a neuropeptide S receptor antagonist. This receptor plays a crucial role in anxiety and stress responses, making it a target for developing anxiolytic medications. Structure–activity relationship studies have indicated that modifications at the 5-position of the oxazolo[3,4-a]pyrazine core can significantly influence receptor modulation and activity .

Table 2: Neuropharmacological Findings

| Modification | Effect on Activity | Reference |

|---|---|---|

| Methyl Group | Reduced potency | |

| Isopropyl Chain | Significant reduction | |

| L-Phenylglycine Derivative | Enhanced activity |

Antimicrobial Activity

Beyond its applications in oncology and neurology, this compound exhibits antimicrobial properties. Recent studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . This broad-spectrum antimicrobial action positions it as a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In vitro evaluations revealed that certain derivatives showed potent activity against resistant strains of bacteria at low concentrations, highlighting their potential utility in addressing antibiotic resistance issues .

Propiedades

Fórmula molecular |

C8H5N3O3 |

|---|---|

Peso molecular |

191.14 g/mol |

Nombre IUPAC |

5-(1,3-oxazol-5-yl)pyrazine-2-carboxylic acid |

InChI |

InChI=1S/C8H5N3O3/c12-8(13)6-2-10-5(1-11-6)7-3-9-4-14-7/h1-4H,(H,12,13) |

Clave InChI |

AWEJUVKHFBPNIS-UHFFFAOYSA-N |

SMILES canónico |

C1=C(N=CC(=N1)C(=O)O)C2=CN=CO2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.